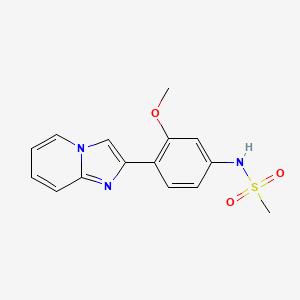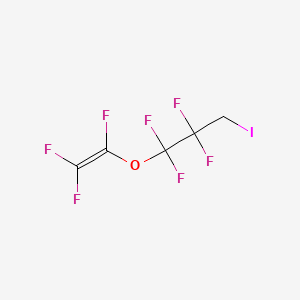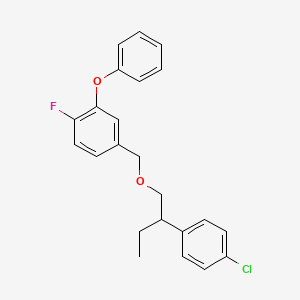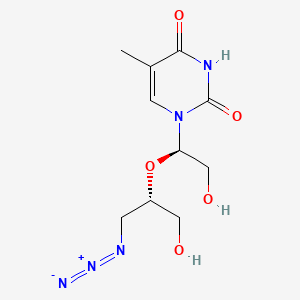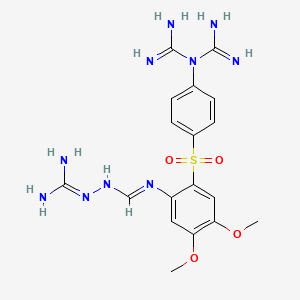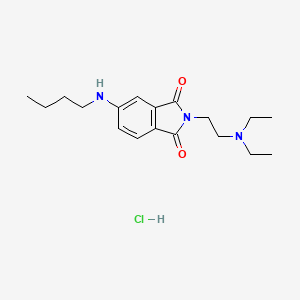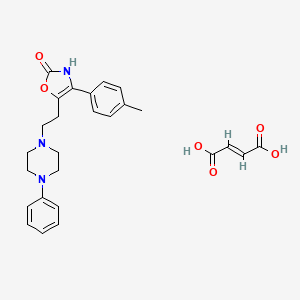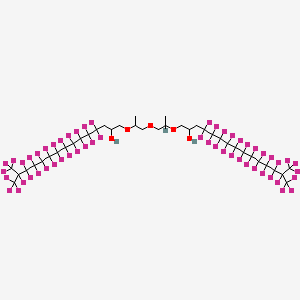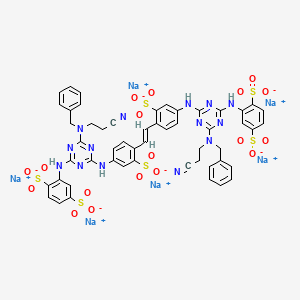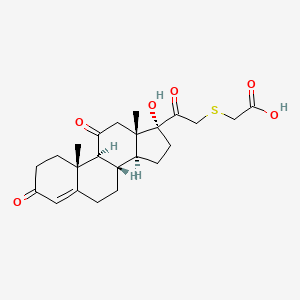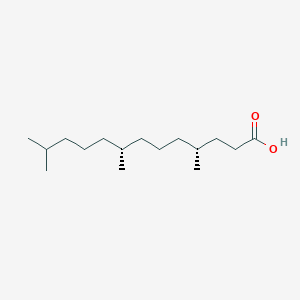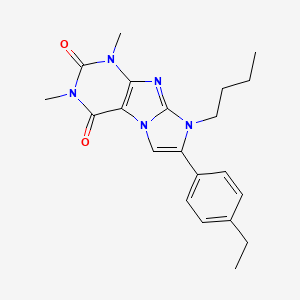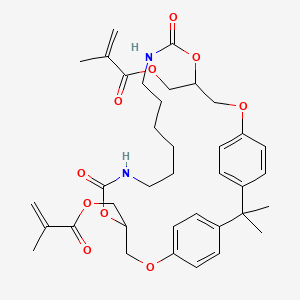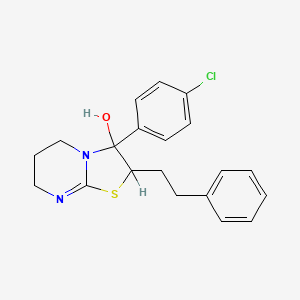
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with a haloketone.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the thiazolopyrimidine core.
Introduction of the Chlorophenyl and Phenylethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the chlorophenyl ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-one: This compound differs by having a ketone group instead of a hydroxyl group.
3-(4-Methylphenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
86346-92-1 |
|---|---|
Formule moléculaire |
C20H21ClN2OS |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C20H21ClN2OS/c21-17-10-8-16(9-11-17)20(24)18(12-7-15-5-2-1-3-6-15)25-19-22-13-4-14-23(19)20/h1-3,5-6,8-11,18,24H,4,7,12-14H2 |
Clé InChI |
UAODHVVMCHJNDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


